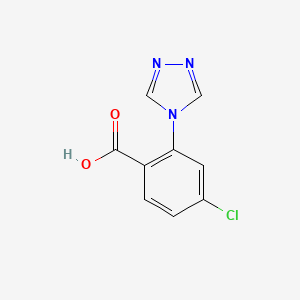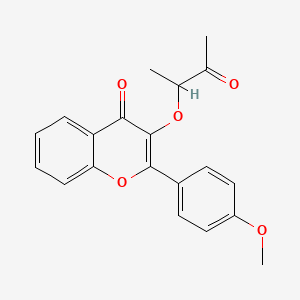![molecular formula C14H22N2O3 B7722098 [3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanamine](/img/structure/B7722098.png)
[3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanamine: is an organic compound with the molecular formula C13H20N2O2 It is a derivative of methanamine, featuring a methoxy group and a morpholin-4-ylethoxy substituent on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 2-chloroethylmorpholine.
Etherification: The 3-methoxyphenol undergoes etherification with 2-chloroethylmorpholine in the presence of a base like potassium carbonate to form 3-methoxy-4-(2-morpholin-4-ylethoxy)phenol.
Amination: The resulting phenol derivative is then subjected to amination using formaldehyde and ammonium chloride to introduce the methanamine group, yielding the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the methanamine group, converting it to a primary amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde or 3-methoxy-4-(2-morpholin-4-ylethoxy)benzoic acid.
Reduction: Formation of 3-methoxy-4-(2-morpholin-4-ylethoxy)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.
Material Science: It can be incorporated into polymers to modify their physical properties.
Biology
Biochemical Studies: It serves as a probe in studying enzyme-substrate interactions due to its unique structure.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of [3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The methanamine group can form hydrogen bonds with active sites, while the morpholin-4-ylethoxy group enhances solubility and bioavailability. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
相似化合物的比较
Similar Compounds
- [3-Methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde]
- [3-Methoxy-4-(2-morpholin-4-ylethoxy)benzoic acid]
- [3-Methoxy-4-(2-morpholin-4-ylethoxy)aniline]
Uniqueness
- Structural Features : The presence of both methoxy and morpholin-4-ylethoxy groups on the phenyl ring provides unique chemical properties.
- Reactivity : The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
- Applications : Its potential use in multiple fields, including medicinal chemistry and material science, sets it apart from similar compounds.
属性
IUPAC Name |
[3-methoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-17-14-10-12(11-15)2-3-13(14)19-9-6-16-4-7-18-8-5-16/h2-3,10H,4-9,11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATBCCNSLJVSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B7722044.png)



![3-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(furan-2-yl)chromen-4-one](/img/structure/B7722069.png)
![3-[2-(4-Bromophenyl)-2-oxoethoxy]-2-(furan-2-yl)chromen-4-one](/img/structure/B7722072.png)


![8-Amino-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B7722106.png)
![2-[8-(4-Ethoxyanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B7722108.png)

![8-Amino-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B7722116.png)
